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Methyl 7-fluoro-1H-indole-6-carboxylate

Cat. No.: B8054098
M. Wt: 193.17 g/mol
InChI Key: YNCFIMKFPZAIMY-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives as Privileged Structures in Chemical Synthesis

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. apextraders.co.krrsc.org This scaffold is not merely a synthetic curiosity but is recognized as a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has rendered indole derivatives ubiquitous in both natural products and synthetic pharmaceuticals. rsc.orgtetratek.com.tr

Historically, the indole nucleus was identified in the amino acid tryptophan and the plant hormone auxin (indole-3-acetic acid), highlighting its fundamental role in biology. apextraders.co.krbldpharm.com In medicinal chemistry, the indole core is present in a wide array of therapeutic agents with diverse activities, including anti-inflammatory (Indomethacin), anti-cancer (Vincristine), and anti-hypertensive (Reserpine) drugs. rsc.orgtetratek.com.trbldpharm.com The chemical reactivity of the indole ring, particularly its susceptibility to electrophilic substitution, allows for extensive functionalization, enabling chemists to create vast libraries of derivatives for drug discovery and materials science. apextraders.co.krtetratek.com.tr The development of novel and efficient methods for synthesizing the indole core and its derivatives remains a highly active area of chemical research. sigmaaldrich.comrsc.org

Strategic Incorporation of Fluorine in Organic Molecules: A Case Study of Indole Scaffolds

The introduction of fluorine into organic molecules is a powerful and widely adopted strategy in modern drug design and materials science. nih.gov Fluorine, being the most electronegative element, possesses a small atomic radius and forms a very strong bond with carbon. sigmaaldrich.combldpharm.com These properties can dramatically alter a molecule's physical and chemical characteristics. The substitution of hydrogen with fluorine can enhance metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability. nih.govsigmaaldrich.com It is estimated that approximately 20% of all commercial pharmaceuticals contain fluorine. sigmaaldrich.com

In the context of indole scaffolds, strategic fluorination can significantly impact biological activity. While a comprehensive analysis of pharmaceuticals reveals that heterocycles directly functionalized with fluorine were historically less common, their use as building blocks is growing. sigmaaldrich.com For instance, 7-fluoroindole (B1333265) has been investigated for its ability to suppress virulence factors in pathogenic bacteria and is used in ¹⁹F NMR studies to probe protein binding interactions. ossila.com The placement of fluorine on the indole ring, as seen in Methyl 7-fluoro-1H-indole-6-carboxylate, can influence the acidity of the N-H proton and the electron distribution within the aromatic system, thereby fine-tuning its chemical behavior and potential as a synthetic intermediate. ossila.com

Positional Isomerism and Substituent Effects on Indole Core Reactivity

The reactivity of the indole core is highly sensitive to the nature and position of its substituents. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and typically the primary site for electrophilic attack. bldpharm.com However, the presence of substituents can direct reactions to other positions.

Positional isomerism, the differential placement of functional groups on the core structure, can lead to significant changes in chemical reactivity and properties. ossila.com For example, comparing this compound with its isomer, Methyl 6-fluoro-1H-indole-4-carboxylate, reveals how shifting the substituents alters the electronic landscape of the molecule. sigmaaldrich.com

The substituents on this compound exert distinct electronic effects:

Fluorine at C7: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene portion of the ring towards electrophilic substitution.

Methyl carboxylate at C6: This ester group is also electron-withdrawing, both inductively and through resonance (-M effect), further decreasing the electron density of the benzene ring.

The combined deactivating effect of these two groups on the carbocyclic ring makes electrophilic substitution on this part of the molecule less favorable. If the C3 position is blocked, electrophilic attack on a disubstituted indole like this would likely occur at the C2 position, though with greater difficulty than on an unsubstituted indole. bldpharm.com These substituent effects are critical for predicting the outcomes of further synthetic transformations and for understanding the molecule's potential interactions with biological targets.

Contextualization of this compound within Contemporary Fluorinated Heterocycle Research

This compound is best understood as a specialized building block within the broader field of fluorinated heterocycle research. While specific studies detailing its synthesis and application are not widely published, its availability from chemical suppliers indicates its utility as a research chemical and an intermediate for constructing more complex molecules. apextraders.co.kr The presence of multiple functional groups—the reactive N-H, the fluorine atom for potential ¹⁹F NMR studies, and the ester for modification or coupling reactions—makes it a versatile synthon.

Contemporary research increasingly relies on such highly functionalized, fluorinated heterocycles for the synthesis of novel pharmaceuticals and advanced materials. bldpharm.comresearchgate.net For example, related structures like 7-fluoroindole serve as intermediates for APIs and conducting polymers, while various fluorinated quinolones are synthesized for their antibacterial properties. ossila.comresearchgate.net The existence of numerous positional isomers and analogues in chemical catalogs, such as Methyl 7-fluoro-1H-indole-2-carboxylate and Methyl 6-fluoro-1H-indole-4-carboxylate, underscores the systematic exploration of chemical space by synthetic chemists. sigmaaldrich.combldpharm.com These compounds are often employed in the generation of compound libraries for high-throughput screening in drug discovery programs or for creating materials with tailored electronic properties. Therefore, this compound represents a piece in the larger puzzle of modern synthetic and medicinal chemistry, valued for the unique combination of structural and electronic features it offers.

Data Tables

Table 1: Physicochemical Properties of Related Fluoroindole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
7-Fluoro-1H-indole387-44-0C₈H₆FN135.14Solid60-65
Methyl 6-fluoro-1H-indole-4-carboxylate1082040-43-4C₁₀H₈FNO₂193.18SolidNot specified
6-Fluoro-1H-indole-3-carboxylic acidNot specifiedC₉H₆FNO₂179.15SolidNot specified

Data sourced from vendor and literature information. sigmaaldrich.comnih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO2 B8054098 Methyl 7-fluoro-1H-indole-6-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-fluoro-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-3-2-6-4-5-12-9(6)8(7)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCFIMKFPZAIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 7 Fluoro 1h Indole 6 Carboxylate and Analogous Fluorinated Indole Carboxylates

De Novo Synthesis Strategies for the 7-fluoro-1H-indole-6-carboxylate Skeleton

De novo synthesis, the construction of the heterocyclic ring system from acyclic or simpler cyclic precursors, offers a direct route to the desired indole (B1671886) skeleton with the required substituents incorporated from the start.

Construction of the Indole Nucleus Bearing C6-Carboxylate and C7-Fluorine Substituents

The most renowned and versatile method for de novo indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgresearchgate.net

For the synthesis of Methyl 7-fluoro-1H-indole-6-carboxylate, a plausible starting material would be a phenylhydrazine derived from a 3-fluoro-4-aminobenzoic acid derivative. The general strategy involves:

Formation of the Phenylhydrazine: Diazotization of a suitable aniline (B41778), such as methyl 3-fluoro-4-aminobenzoate, followed by reduction would yield the corresponding phenylhydrazine.

Condensation to form Hydrazone: The resulting hydrazine (B178648) is then condensed with a suitable carbonyl compound. For instance, reaction with pyruvic acid or an ester thereof would lead to a hydrazone poised to form an indole-2-carboxylic acid derivative. mdpi.com

Cyclization: The hydrazone undergoes an acid-catalyzed intramolecular cyclization to form the indole ring.

The key to this approach is the selection and synthesis of the appropriately substituted phenylhydrazine, which embeds the fluorine and carboxylate functionalities into the final indole product.

Cyclization Reactions in the Formation of Fluorinated Indole Rings

The core of the Fischer indole synthesis is the cyclization step. wikipedia.org The mechanism proceeds via the following key transformations:

The phenylhydrazone tautomerizes to an enamine (or 'ene-hydrazine'). wikipedia.org

After protonation by an acid catalyst, the enamine undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, which is the crucial bond-forming step that defines the indole scaffold. mdpi.commdpi.com

The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to generate the aromatic indole ring. wikipedia.orgmdpi.com

A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃). wikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity, especially when using unsymmetrical ketones. researchgate.net Modern variations of the Fischer synthesis, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, offering an alternative route to the key hydrazone intermediate. wikipedia.org Another approach involves the cyclization of o-alkynyl anilines, which can be catalyzed by rhodium(I) complexes to form the indole ring.

Functionalization of Pre-existing Indole Scaffolds

An alternative to de novo synthesis is the stepwise functionalization of a simpler, pre-formed indole molecule. This approach relies on the development of regioselective reactions to introduce the desired fluorine and carboxylate groups at the C7 and C6 positions, respectively.

Regioselective Fluorination Approaches at the C7 Position

Direct C-H fluorination of an indole nucleus is challenging due to the inherent reactivity of the pyrrole (B145914) ring, particularly at the C3 and C2 positions. Achieving regioselectivity at the C7 position often requires a directing group strategy. An N-pivaloyl group, for instance, has been shown to direct rhodium-catalyzed C-H functionalization to the C7 position of indoles. rsc.org While this has been demonstrated for alkenylation and alkylation, similar principles could be applied to C-H fluorination.

The development of modern electrophilic fluorinating agents (e.g., Selectfluor®, N-fluorobenzenesulfonimide) has expanded the toolkit for C-F bond formation. A potential strategy for the synthesis of the target molecule could involve:

Synthesis of methyl 1H-indole-6-carboxylate.

Protection of the indole nitrogen (e.g., with a pivaloyl or other suitable directing group).

Directed C-H fluorination at the C7 position using an appropriate transition-metal catalyst and a fluorine source.

This approach is contingent on the compatibility of the C6-ester group with the fluorination conditions and the ability to achieve high regioselectivity at the sterically hindered C7 position.

Carboxylation and Esterification at the C6 Position

Introducing a carboxyl group at the C6 position of a 7-fluoroindole (B1333265) scaffold is another key transformation. This can be approached through several methods:

Directed Metalation: Using a directing group on the indole nitrogen, it is possible to direct lithiation or other metalation to a specific position on the benzene (B151609) ring, followed by quenching with carbon dioxide (CO₂) to form the carboxylic acid.

Halogen-Metal Exchange: If a 7-fluoro-6-bromoindole is available, a halogen-metal exchange followed by carboxylation with CO₂ provides a reliable route to the 7-fluoro-1H-indole-6-carboxylic acid.

Cross-Coupling Reactions: Palladium-catalyzed carbonylation reactions can also be employed to introduce a carboxylate group.

Once the carboxylic acid (7-fluoro-1H-indole-6-carboxylic acid) is obtained, the methyl ester can be readily synthesized through standard esterification procedures. The most common method is the Fischer esterification , which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com Alternatively, milder methods using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be used, especially if the substrate is sensitive to strong acids. orgsyn.org Recent studies have also explored the use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids with methanol. rsc.orgnih.gov

N-Alkylation Strategies for Indole Derivatives

The indole nitrogen can be alkylated to introduce a variety of substituents. This is typically achieved by first deprotonating the N-H bond with a base, followed by reaction with an alkylating agent. youtube.com

Table 1: General Conditions for N-Alkylation of Indoles

Base Alkylating Agent Solvent Temperature Outcome
Sodium Hydride (NaH) Alkyl Halide (e.g., Benzyl (B1604629) Bromide) DMF or THF Room Temp to 80 °C N-Alkylated Indole youtube.comrsc.org
Potassium Carbonate (K₂CO₃) Alkyl Halide Acetonitrile Reflux N-Alkylated Indole

A one-pot, three-component protocol combining Fischer indolization with N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, demonstrating the efficiency of modern synthetic methods. rsc.org For a substrate like this compound, the electron-withdrawing nature of the substituents on the benzene ring would increase the acidity of the N-H proton, facilitating its deprotonation. youtube.com The resulting indolide anion can then be reacted with a suitable alkylating agent to furnish the N-alkylated product. rsc.org

Advancements in Transition Metal-Free Synthetic Protocols for Indole Derivatives

The development of synthetic methods that avoid transition metals is a significant goal in modern chemistry, particularly for pharmaceutical applications where metal residues are a concern. organic-chemistry.orgacs.org These protocols align with the principles of green chemistry by often requiring less stringent conditions and avoiding toxic, heavy-metal catalysts. acs.org Recent progress has led to novel, metal-free strategies for the functionalization of indole rings, providing efficient and clean access to complex fluorinated derivatives. organic-chemistry.org

Decarboxylative Fluoroacylation of Indole Carboxylic Acids

A notable advancement in metal-free synthesis is the direct decarboxylative fluoroacylation of indole carboxylic acids. organic-chemistry.orgacs.orgnih.gov This method provides a straightforward pathway to fluorinated indol-3-yl ketones. organic-chemistry.org The reaction typically involves heating an indole carboxylic acid with a fluorinated acid, which acts as both the fluoroacyl source and the solvent. organic-chemistry.org

This transformation is characterized by its high efficiency, simple operational setup, and exclusive selectivity for the C3 position of the indole ring. organic-chemistry.orgacs.org The optimized conditions often involve heating indole-3-carboxylic acids with trifluoroacetic acid (TFA) at 90°C for one hour. organic-chemistry.org This process is scalable and can be performed on a gram scale without the need for metal catalysts or additives. acs.orgnih.gov The reaction demonstrates broad substrate scope, tolerating a variety of functional groups on the indole framework. organic-chemistry.org While the precise mechanism is still under investigation, control experiments suggest a radical process may be involved in the tandem decarboxylative fluoroacylation sequence. organic-chemistry.orgnih.gov

EntryIndole Carboxylic Acid SubstrateFluorinated AcidYield (%)
1Indole-3-carboxylic acidTrifluoroacetic acid (TFA)92
25-Methoxyindole-3-carboxylic acidTrifluoroacetic acid (TFA)95
35-Bromoindole-3-carboxylic acidTrifluoroacetic acid (TFA)89
46-Chloroindole-3-carboxylic acidTrifluoroacetic acid (TFA)85
5Indole-3-carboxylic acidPentafluoropropionic acid94
6Indole-2-carboxylic acidTrifluoroacetic acid (TFA)88

Table 1: Representative yields from the metal-free decarboxylative fluoroacylation of various indole carboxylic acids. Data sourced from organic-chemistry.org.

Catalytic Approaches in the Synthesis of Fluorinated Indole Compounds

Catalysis offers powerful and versatile tools for the synthesis of fluorinated indoles, enabling reactions that would otherwise be difficult or inefficient. Both transition-metal catalysis and organocatalysis have been successfully applied to create a wide array of fluorinated indole structures. chemrxiv.orgrsc.org

Recent research has demonstrated an iodine(I/III)-catalyzed dearomative 2,3-difluorination of indoles, which produces 2,3-difluorinated indolines with high diastereoselectivity. chemrxiv.org This protocol operates under mild conditions and shows excellent tolerance for various functional groups. chemrxiv.org Theoretical calculations suggest the reaction proceeds through a β-fluorine-substituted carbocation intermediate, with dipole-dipole interactions from the C-F bond guiding the high diastereoselectivity. chemrxiv.org

Rhodium(II) catalysis has been employed in the transannulation of N-fluoroalkylated-1,2,3-triazoles to afford N-fluoroalkylated indoles. rsc.org This two-step, one-pot process involves the Rh(II)-catalyzed formation of a fused pyrrole, which is then oxidized to the target indole. rsc.org This method provides an alternative route to N-CF3-indoles, which are otherwise challenging to synthesize. rsc.org

Furthermore, transition metals like gold and palladium have been used to synthesize fluorinated spiroindolenines. chemrxiv.org These methods involve the initial selective functionalization of the indole at the C2 position with a fluorine-containing group, followed by a catalytic dearomatization. chemrxiv.org A gold-catalyzed cycloisomerization can yield various spiroindolenines, while an enantioselective palladium-catalyzed cyclization has been developed to produce chiral fluorinated spirocyclic compounds. chemrxiv.org In other catalytic systems, palladium has been used for the ligand-controlled Sonogashira cross-coupling of thioesters to generate indole-substituted 1,3-enynes. acs.org

Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies

The choice of synthetic methodology for preparing fluorinated indoles depends on the desired substitution pattern, the required level of stereocontrol, and scalability considerations. Each approach offers a unique set of advantages and limitations regarding efficiency, yield, and substrate scope.

MethodologyCatalyst / Key ReagentsTypical ConditionsYieldsSelectivityKey Advantages
Decarboxylative FluoroacylationNone (Metal-Free) / Fluorinated Acids90°C, 1 hr, neatModerate to High organic-chemistry.orgacs.orgExclusive C3 site selectivity organic-chemistry.orgMetal-free, simple, scalable, green acs.org
Dearomative DifluorinationIodine(I/III) CatalystMild conditionsGoodHigh diastereoselectivity chemrxiv.orgAccess to 2,3-difluorinated indolines chemrxiv.org
Rh(II)-Catalyzed TransannulationRh(II) AcetateVariesModerateN-fluoroalkylationAccess to rare N-CF3 indoles rsc.org
Au/Pd-Catalyzed CyclizationAu or Pd CatalystsVariesGoodHigh enantioselectivity (with Pd) chemrxiv.orgSynthesis of complex spiroindolenines chemrxiv.org
Organocatalytic aza-Michael ReactionChiral Phosphoric AcidMild conditionsGood overall yields acs.orgExcellent enantioselectivity acs.orgMetal-free, high enantiocontrol acs.org

Table 2: A comparative overview of different synthetic methodologies for fluorinated indole derivatives.

The metal-free decarboxylative fluoroacylation stands out for its simplicity, cost-effectiveness, and avoidance of metal contamination, making it highly attractive for pharmaceutical synthesis. organic-chemistry.orgacs.org However, its scope is primarily limited to the synthesis of fluorinated indol-3-yl ketones. organic-chemistry.org In contrast, transition-metal catalyzed methods offer broader versatility. chemrxiv.orgrsc.orgchemrxiv.org For instance, iodine-catalysis provides a unique route to dearomatized 2,3-difluoroindolines, while rhodium-catalysis specifically targets N-fluoroalkylated indoles. chemrxiv.orgrsc.org Gold and palladium catalysis enable the construction of complex spirocyclic systems, with palladium offering the additional benefit of enantiocontrol. chemrxiv.org While powerful, these metal-catalyzed reactions can involve more expensive catalysts and require careful optimization to control regioselectivity and avoid side reactions.

Chiral Synthesis and Enantioselective Approaches for Fluorinated Indole Derivatives

The synthesis of enantiomerically pure fluorinated indole derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Significant progress has been made in developing catalytic asymmetric methods to access these valuable compounds. acs.orgsciencedaily.com

Organocatalysis, particularly using chiral phosphoric acids (CPAs), has emerged as a powerful strategy. acs.orgresearchgate.net These catalysts have been successfully used in enantioselective Friedel-Crafts reactions between indoles and various electrophiles to create chiral indole derivatives. researchgate.net For example, a highly convenient enantioselective strategy has been devised to access enantiomerically enriched fluorinated indolizidinones. acs.org This multi-step sequence involves an intramolecular aza-Michael reaction (IMAMR) catalyzed by a chiral phosphoric acid to establish the key stereocenter, followed by further transformations to build the indolizidinone core. acs.org This approach has achieved excellent enantioselectivities (ee) for a range of substrates. acs.org

Another sophisticated strategy involves a dynamic kinetic resolution. sciencedaily.com In a catalytic version of the Fischer indole synthesis, a chiral phosphoric acid catalyst preferentially promotes the reaction of one of two rapidly interconverting enantiomeric intermediates. sciencedaily.com This process allows for the conversion of a racemic starting mixture into a single, highly enriched product enantiomer. This method has been applied to the synthesis of cyclopenta[b]indoles with high enantioselectivity. sciencedaily.com

Reaction TypeCatalystSubstratesYield (%)Enantiomeric Excess (ee %)
Intramolecular aza-Michael Reaction(S)-TRIP-derived phosphoric acidConjugated fluorinated amides34 (overall, 4 steps)>99
Friedel–Crafts AlkylationChiral N-triflyl phosphoramideIndoles, 2-formylbiphenylsGoodup to 94
Fischer Indole SynthesisChiral Phosphoric AcidDiketones, PhenylhydrazinesGoodHigh

Table 3: Examples of enantioselective syntheses of fluorinated and chiral indole derivatives. Data sourced from acs.orgsciencedaily.comrsc.org.

These enantioselective methods represent the cutting edge of indole synthesis, providing access to structurally complex and stereochemically defined fluorinated molecules that are critical for advancing drug discovery and chemical biology. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 7 Fluoro 1h Indole 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For methyl 7-fluoro-1H-indole-6-carboxylate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a comprehensive map of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis.journals.co.zaacs.org

The ¹H NMR spectrum of an indole (B1671886) derivative typically displays distinct signals for the protons on the pyrrole (B145914) and benzene (B151609) rings, as well as any substituents. In this compound, the chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the ester group.

Key features in the ¹H NMR spectrum include:

NH Proton: A broad singlet corresponding to the N-H proton of the indole ring, typically observed in the downfield region (around 8.0-11.0 ppm), the exact position of which can be influenced by solvent and concentration. youtube.com

Aromatic Protons: The protons on the indole core exhibit characteristic chemical shifts and coupling patterns. The fluorine substituent at the C7 position and the methyl carboxylate at C6 significantly influence the electronic environment of the neighboring protons.

Methyl Protons: A sharp singlet for the methyl protons of the ester group, typically appearing in the upfield region (around 3.8-4.0 ppm). youtube.com

Table 1: Predicted ¹H NMR Data for this compound Note: The following data are predicted based on known spectral data of similar indole derivatives. Actual experimental values may vary.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)~8.5br s-
H2~7.3t~2.5-3.0
H3~6.6t~2.5-3.0
H4~7.8d~8.5
H5~7.1ddJ(H-H) ~8.5, J(H-F) ~10.0
-OCH₃~3.9s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis.journals.co.zaacs.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization state and the electronic effects of the substituents.

Key features in the ¹³C NMR spectrum include:

Carbonyl Carbon: A signal in the highly deshielded region (around 160-170 ppm) corresponding to the ester carbonyl carbon.

Aromatic Carbons: Signals for the eight carbons of the indole ring, with their chemical shifts influenced by the fluorine and ester groups. The carbon attached to the fluorine (C7) will show a large one-bond C-F coupling constant.

Methyl Carbon: A signal in the upfield region (around 50-55 ppm) for the methyl carbon of the ester group.

Table 2: Predicted ¹³C NMR Data for this compound Note: The following data are predicted based on known spectral data of similar indole derivatives. Actual experimental values may vary.

CarbonPredicted Chemical Shift (δ, ppm)
C2~125
C3~103
C3a~128
C4~120
C5~115 (d, J(C-F) ~4-5 Hz)
C6~118
C7~150 (d, J(C-F) ~240-250 Hz)
C7a~130 (d, J(C-F) ~10-15 Hz)
C=O~165
-OCH₃~52

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis of Fluorinated Indoles.nih.govossila.com

¹⁹F NMR is a powerful tool for studying fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment. The fluorine at the C7 position is expected to show a singlet in the proton-decoupled ¹⁹F NMR spectrum, although couplings to nearby protons (H5) will be observable in the undecoupled spectrum. The chemical shift will be indicative of a fluorine atom attached to an aromatic ring. For many fluorinated indole derivatives, the ¹⁹F chemical shifts are reported relative to a standard such as CFCl₃. nih.govrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the indole ring, for instance, between H2 and H3, and between H4 and H5. sdsu.edutetratek.com.tr

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.eduyoutube.com It is used to assign the carbon signals based on the previously assigned proton signals. For example, the signal for the H2 proton will show a correlation to the C2 carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons (ⁿJCH, where n > 1). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular fragments and confirming the positions of substituents. For instance, correlations from the methyl protons to the carbonyl carbon and C6 would confirm the placement of the methyl carboxylate group. tetratek.com.tryoutube.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis for Functional Group Identification.mdpi.com

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-F, and C-O functional groups.

Table 3: Predicted FTIR Data for this compound Note: The following data are predicted based on known spectral data of similar indole derivatives. Actual experimental values may vary.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibrational Mode
N-H3300-3500Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=O (ester)1700-1725Stretching
C=C (aromatic)1450-1600Stretching
C-F1000-1400Stretching
C-O (ester)1100-1300Stretching

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis.journals.co.za

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₀H₈FNO₂), the expected molecular weight is approximately 193.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 193. Common fragmentation pathways for indole esters include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 162, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 134. libretexts.orgmiamioh.edu The presence of the fluorine atom will also influence the fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound Note: The following data are predicted based on known fragmentation patterns of similar compounds. Actual experimental values may vary.

m/zProposed FragmentFormula
193[M]⁺[C₁₀H₈FNO₂]⁺
162[M - OCH₃]⁺[C₉H₅FNO]⁺
134[M - COOCH₃]⁺[C₈H₅FN]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. This technique measures the mass-to-charge ratio (m/z) of ions to four or more decimal places, allowing for the calculation of a precise molecular formula.

For illustrative purposes, predicted HRMS data for the related 7-fluoro-1H-indole-6-carboxylic acid (C₉H₆FNO₂) shows a predicted monoisotopic mass of 179.03825 Da. biosynth.com The predicted m/z value for the protonated molecule [M+H]⁺ is 180.04553. biosynth.com This level of precision allows chemists to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for Related Indole Compounds

Compound Molecular Formula Adduct Predicted m/z
7-fluoro-1H-indole-6-carboxylic acid C₉H₆FNO₂ [M+H]⁺ 180.04553 biosynth.com
7-fluoro-1H-indole-6-carboxylic acid C₉H₆FNO₂ [M+Na]⁺ 202.02747 biosynth.com
7-fluoro-1H-indole-6-carboxylic acid C₉H₆FNO₂ [M-H]⁻ 178.03097 biosynth.com

Note: This table contains predicted data for a related compound due to the absence of published experimental data for this compound.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Currently, there are no published reports containing single crystal X-ray diffraction data for this compound. However, analysis of structurally similar compounds can provide insights into the expected molecular geometry. For instance, a study on 6-fluoro-1H-indole-3-carboxylic acid revealed that the non-hydrogen atoms of the indole ring are approximately coplanar. In the crystal structure of this related molecule, molecules are linked into dimers through O—H⋯O hydrogen bonds.

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide invaluable data. Key parameters that would be determined include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the precise coordinates of each atom in the asymmetric unit. This would allow for a detailed analysis of the intramolecular and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

Table 2: Illustrative Crystallographic Data Parameters

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry of the crystal structure.
Unit Cell Dimensions These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å) The distances between the centers of bonded atoms.
Bond Angles (°) The angles formed between three connected atoms.
Torsion Angles (°) The dihedral angles that describe the conformation of the molecule.

Note: This table outlines the type of data that would be obtained from a single crystal X-ray diffraction experiment. Specific values for this compound are not available.

Computational Chemistry and Theoretical Investigations of Methyl 7 Fluoro 1h Indole 6 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For Methyl 7-fluoro-1H-indole-6-carboxylate, DFT calculations are employed to determine the most stable conformation (the optimized molecular geometry) and to describe the distribution of electrons within the molecule. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The optimization process systematically alters the positions of the atoms in the molecule until the lowest energy state is found. This optimized geometry corresponds to the most probable structure of the molecule in the gas phase. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are obtained from this process. For instance, the planarity of the indole (B1671886) ring system and the orientation of the methyl carboxylate group relative to the ring are critical aspects determined through DFT optimization.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-F | Data not available | | | | C=O | Data not available | | | | N-H | Data not available | | | | | | C-C-C (ring) | Data not available | | | | C-N-C (ring) | Data not available | | | | | F-C7-C6-C5 | Data not available | | | | | C5-C6-C(O)O | Data not available | Note: Specific values are dependent on the level of theory (functional and basis set) used in the calculation and are not currently available in published literature for this specific compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the spatial distribution of the HOMO and LUMO would be analyzed. It is anticipated that the HOMO would be primarily localized on the electron-rich indole ring, while the LUMO might be distributed over the carboxylate group and the benzene (B151609) portion of the indole system. The fluorine atom, being highly electronegative, would influence the electron density and the energy levels of these orbitals.

Table 2: Theoretical Frontier Molecular Orbital Properties of this compound

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: These values are typically obtained from DFT calculations and are not available in the current literature for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. faccts.dersc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation.

In this compound, NBO analysis would reveal the nature of the bonds (e.g., sigma and pi bonds) and the extent of electron delocalization from lone pairs on the nitrogen and oxygen atoms into the pi-system of the indole ring. The interaction between a filled (donor) NBO and an empty (acceptor) NBO is a key aspect of this analysis, with the stabilization energy (E(2)) quantifying the strength of this interaction. For example, the delocalization from the nitrogen lone pair into the adjacent pi-antibonding orbitals of the ring would be a significant stabilizing interaction.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule, such as the first hyperpolarizability (β). Molecules with large β values are promising candidates for NLO materials. The magnitude of β is related to the asymmetry of the electron distribution and the extent of intramolecular charge transfer.

For this compound, the presence of the electron-donating indole nitrogen and the electron-withdrawing carboxylate group could lead to significant intramolecular charge transfer, potentially resulting in a notable NLO response. DFT calculations can provide a quantitative prediction of the first hyperpolarizability and other NLO parameters.

Assessment of Aromaticity and Electron Density Distribution in the Indole Ring

The aromaticity of the indole ring system is a key determinant of its stability and reactivity. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely confirm the aromatic character of both the five-membered and six-membered rings of the indole core in this compound.

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-poor regions of the molecule. In this compound, the area around the nitrogen atom and the pyrrole (B145914) ring is expected to be electron-rich, while the region near the carbonyl group and the fluorine atom would be electron-deficient. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

Mechanistic Insights into Reactivity via Transition State Modeling

Understanding the reaction mechanisms of a molecule is crucial for synthetic chemistry. Transition state modeling allows for the computational investigation of reaction pathways and the determination of activation energies. By mapping the potential energy surface of a reaction, chemists can identify the transition state structure, which is the highest energy point along the reaction coordinate.

For this compound, one could model various reactions, such as electrophilic substitution on the indole ring or nucleophilic attack at the carbonyl carbon. These models would provide insights into the regioselectivity and the kinetic feasibility of different reactions. For example, modeling the protonation or alkylation of the indole ring would help predict the most likely site of reaction.

Chemical Reactivity and Transformation Mechanisms of Methyl 7 Fluoro 1h Indole 6 Carboxylate

Reactivity of the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an associated proton (N-H), making it a site for both deprotonation and substitution reactions.

The N-H proton of the indole ring is weakly acidic, with a pKa value that allows for deprotonation by a suitable base. The resulting indolide anion is a potent nucleophile. The presence of the electron-withdrawing fluorine atom at the 7-position is expected to slightly increase the acidity of the N-H proton compared to an unsubstituted indole.

Common bases used for the deprotonation of indoles include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base and solvent system can influence the efficiency of the deprotonation and subsequent reactions. For instance, the use of a strong, non-nucleophilic base like NaH in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) effectively generates the indolide anion for further functionalization.

Table 1: Bases for Deprotonation of Indole Nitrogen

Base Solvent Typical Reaction Conditions
Sodium Hydride (NaH) DMF, THF Room temperature
Potassium Carbonate (K₂CO₃) DMF, Acetonitrile Room temperature to elevated temperatures

The deprotonated indole nitrogen readily participates in nucleophilic substitution reactions with various electrophiles, leading to a wide range of N-substituted derivatives. These reactions are fundamental for modifying the properties of the indole core.

N-Alkylation: The indolide anion can be alkylated using alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) or other alkylating agents. rsc.org For example, the reaction of an indole with an alkyl halide in the presence of a base like potassium carbonate in DMF is a common method for introducing alkyl groups at the N1 position. nih.gov A one-pot, three-component protocol involving Fischer indolisation followed by N-alkylation with an alkyl halide and NaH in DMF has been shown to be a rapid and high-yielding method for producing 1,2,3-trisubstituted indoles. rsc.org

N-Acylation: Acylation of the indole nitrogen can be achieved using acyl chlorides or anhydrides. This reaction typically requires a base to neutralize the liberated acid.

N-Arylation: The introduction of an aryl group at the N1 position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Michael Addition: The indolide anion can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Table 2: Examples of N-Substitution Reactions on Indole Scaffolds

Reaction Type Reagents Product Type Reference
N-Alkylation Alkyl halide, K₂CO₃, DMF N-Alkylindole nih.gov
N-Alkylation Alkyl halide, NaH, DMF N-Alkylindole rsc.org
N-Acetylation Acetic anhydride, base N-Acetylindole General Knowledge

Reactivity at the Carboxylate Ester Moiety (C6)

The methyl ester group at the C6 position is a key functional handle that can undergo several important transformations.

The methyl ester of methyl 7-fluoro-1H-indole-6-carboxylate can be hydrolyzed to its corresponding carboxylic acid, 7-fluoro-1H-indole-6-carboxylic acid, under either acidic or basic conditions. guidechem.comuni.lu

Base-catalyzed hydrolysis, or saponification, is a widely used method. It typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a protic solvent like methanol (B129727) or ethanol (B145695). nih.govmdpi.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the reaction mixture yields the carboxylic acid. For instance, the hydrolysis of related indole esters has been achieved by stirring with NaOH in a methanol/water mixture at elevated temperatures. mdpi.com

Table 3: Conditions for Ester Hydrolysis

Reagent Solvent Temperature Product Reference
Sodium Hydroxide (NaOH) Methanol/Water 80 °C Carboxylic Acid mdpi.com

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, treating this compound with ethanol and a catalytic amount of sulfuric acid would lead to the formation of ethyl 7-fluoro-1H-indole-6-carboxylate. mdpi.com

Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often slower than hydrolysis and may require heating. A more common approach to synthesizing amides is a two-step process involving the hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. This coupling is typically facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive like hydroxybenzotriazole (B1436442) (HOBt). nih.gov

The ester group at the C6 position can be reduced to a primary alcohol, (7-fluoro-1H-indol-6-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) in an aprotic solvent such as THF are commonly employed for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Alternatively, partial reduction of the ester to the corresponding aldehyde, 7-fluoro-1H-indole-6-carbaldehyde, can be achieved using specialized reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. chemrxiv.org Careful control of the reaction conditions is crucial to prevent over-reduction to the alcohol. chemrxiv.org

Table 4: Reduction of Ester Group

Reducing Agent Solvent Product
Lithium Aluminum Hydride (LiAlH₄) THF Primary Alcohol

Reactivity of the Fluorine Substituent (C7)

The fluorine atom at the C7 position significantly modulates the electronic properties of the indole ring, which in turn affects its reactivity.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the benzene (B151609) portion of the indole ring, making it more electrophilic and less nucleophilic. The pyrrole (B145914) ring, however, generally remains the more electron-rich and nucleophilic part of the indole system. The presence of the methyl carboxylate group at the C6 position, also an electron-withdrawing group, further deactivates the benzene ring towards electrophilic attack and decreases its nucleophilicity. byjus.comlibretexts.org

The presence of a fluorine atom on an aromatic ring, particularly when activated by electron-withdrawing groups, can facilitate nucleophilic aromatic substitution (SNAr) reactions. nih.gov In this compound, the C7-F bond is on a benzene ring that is part of the indole system and is substituted with an electron-withdrawing methyl carboxylate group at C6. This arrangement, in principle, makes the C7 position a potential site for SNAr.

SNAr reactions typically proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govnih.gov For a nucleophile to attack the C7 position, it would add to the ring to form an anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nitro group is particularly effective at stabilizing such intermediates, and while a carboxylate group is also electron-withdrawing, its effect is less pronounced. nih.gov

Recent studies have shown that many SNAr reactions, which were previously assumed to be stepwise, may in fact be concerted. researchgate.net The feasibility of an SNAr reaction on this compound would depend on the reaction conditions, including the nature of the nucleophile and the solvent. Strong nucleophiles and polar aprotic solvents are generally favorable for SNAr reactions. nih.gov While there are no specific reports on SNAr reactions of this particular compound, the general principles suggest that under harsh conditions with strong nucleophiles, substitution of the fluorine atom might be possible.

Reactions at Other Positions of the Indole Core

The reactivity at other positions of the indole core is also influenced by the existing substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, typically occurring at the C3 position of the pyrrole ring due to its higher electron density. researchgate.net However, the substitution pattern in a substituted indole is a result of the combined directing effects of all substituents. In this compound, we have:

The indole nitrogen: A strong activating and ortho-, para-directing group for the pyrrole ring (directing to C3) and the benzene ring.

The fluorine atom at C7: A deactivating but ortho-, para-directing group.

The methyl carboxylate group at C6: A deactivating and meta-directing group.

Considering these effects, the C3 position remains the most probable site for electrophilic attack due to the strong directing effect of the indole nitrogen. If the C3 position were blocked, electrophilic substitution would likely occur on the benzene ring. The directing effects on the benzene ring are more complex. The fluorine at C7 would direct incoming electrophiles to the C5 position (para) and C6 (ortho, already substituted). The carboxylate at C6 would direct to the C4 and C2 positions (meta). The activating effect of the indole nitrogen would favor substitution on the benzene ring over a simple benzene derivative.

Computational methods, such as the RegioSQM method, can be used to predict the regioselectivity of EAS reactions by calculating the proton affinity of the aromatic carbon atoms. nih.govresearchgate.net For complex systems like this compound, such methods would be valuable in predicting the most likely site of electrophilic attack.

The methyl ester and the N-H group of the indole are amenable to various functional group interconversions. fiveable.meslideshare.netimperial.ac.uk

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (7-fluoro-1H-indole-6-carboxylic acid) under acidic or basic conditions. uni.lu

Amidation: The methyl ester can be converted to an amide by reaction with an amine.

Reduction: The methyl ester can be reduced to the corresponding primary alcohol ( (7-fluoro-1H-indol-6-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk

N-Alkylation/N-Arylation: The indole N-H can be deprotonated with a suitable base and reacted with an electrophile to introduce an alkyl or aryl group at the N1 position. mdpi.comresearchgate.net

N-Protection: The indole nitrogen can be protected with various protecting groups, such as Boc, Cbz, or tosyl groups, to prevent its reaction in subsequent synthetic steps.

Radical Reactions and Their Role in Indole Functionalization

Radical reactions have emerged as a powerful tool for the functionalization of indoles, often providing complementary reactivity to traditional ionic reactions. researchgate.netacs.org These reactions can be used to introduce a variety of functional groups at different positions of the indole ring.

For this compound, radical reactions could potentially be used to functionalize the remaining C-H bonds, particularly at the C2, C3, C4, and C5 positions. The regioselectivity of radical reactions is often governed by the stability of the resulting radical intermediate. In the context of indoles, radical addition to the pyrrole ring is a common pathway.

Cross-dehydrogenative coupling (CDC) reactions are a type of radical reaction that allows for the direct coupling of two C-H bonds, offering an atom-economical approach to C-C and C-heteroatom bond formation. chim.it Such reactions could potentially be applied to this compound to introduce new substituents. The electronic nature of the substituents already present on the indole ring would influence the feasibility and regioselectivity of these radical transformations. For instance, the electron-withdrawing groups might disfavor the formation of a radical at certain positions.

The presence of a fluorine atom at the 7-position and a methyl carboxylate group at the 6-position on the indole ring would be expected to influence its reactivity towards oxidation. The electron-withdrawing nature of both substituents would likely deactivate the benzene portion of the indole ring towards electrophilic attack, a common first step in many oxidation reactions. Conversely, the pyrrole ring, particularly the C2-C3 double bond, remains a potential site for oxidative transformation.

Hypothetically, oxidative processes could lead to the formation of various classes of compounds, including oxindoles, isatins, or ring-opened products. The specific outcomes would be highly dependent on the chosen oxidizing agent, with possibilities ranging from singlet oxygen and peroxides to metal-based oxidants.

Further empirical research is required to elucidate the specific pathways of oxidative transformation for This compound . Such studies would be valuable for understanding the chemical behavior of this compound and could open avenues for its application in the synthesis of novel heterocyclic structures.

Methyl 7 Fluoro 1h Indole 6 Carboxylate As a Core Scaffold in Advanced Synthetic Research

Design and Synthesis of Novel Fluorinated Indole (B1671886) Libraries

The strategic incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Methyl 7-fluoro-1H-indole-6-carboxylate serves as a key starting material for the creation of diverse libraries of fluorinated indole derivatives. The presence of the fluorine atom at the 7-position and the carboxylate at the 6-position provides a distinct substitution pattern that is crucial for systematic exploration in medicinal chemistry and materials science. Synthetic chemists utilize this and other isomers, such as methyl 4-fluoro-1H-indole-6-carboxylate and methyl 5-fluoro-1H-indole-6-carboxylate, to generate collections of novel compounds. sigmaaldrich.com These libraries allow researchers to screen for molecules with enhanced potency, selectivity, or improved physicochemical characteristics.

Precursor for Advanced Heterocyclic Systems

The indole nucleus is a privileged scaffold in medicinal chemistry, but its utility can be expanded by using it as a foundation for more complex heterocyclic structures. This compound is an ideal precursor for this purpose. The indole ring itself, along with its functional groups, can undergo various chemical transformations to build fused ring systems. For instance, synthetic strategies similar to those used for creating fluoroquinolones from substituted aniline (B41778) derivatives can be adapted. mdpi.com The ester group on the indole can be hydrolyzed, activated, and used in cyclization reactions, while the indole nitrogen and other positions on the ring can participate in annulation reactions to form novel, multi-ring heterocyclic systems with potential applications in drug discovery. mdpi.com

Development of Chemical Probes for Biological Pathway Elucidation

Understanding complex biological pathways often requires specialized chemical tools known as probes. These probes are designed to interact with specific proteins or enzymes to help elucidate their function. nih.gov this compound can serve as the core scaffold for such probes. A typical chemical probe consists of a binding moiety that recognizes the target, a reactive tag for covalent labeling, and a reporter tag for detection. nih.gov The indole portion of the molecule can act as the binding group, while the methyl ester can be readily modified—for example, through hydrolysis and subsequent amidation—to attach linker groups connected to reactive (e.g., diazirine) or reporter (e.g., biotin, fluorophore) tags. nih.gov This modular design allows for the synthesis of tailored probes to investigate the roles of specific indole-binding proteins in cellular processes.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. The synthesis of analogs based on a core scaffold is central to this process. While not the specific subject of this article, research on related indole-chalcone derivatives highlights the importance of the substitution pattern on the indole ring for biological potency. nih.govacs.org

In a study of derivatives designed to combat metastatic colorectal cancer, researchers synthesized a series of compounds to evaluate their efficacy against drug-resistant cancer cells. nih.govacs.orgnih.gov The findings demonstrated that the position of substituents on the indole ring had a dramatic effect on cytotoxicity. For example, introducing a methyl group at the 7-position of the indole ring resulted in a compound with potent activity (GI₅₀ = 16 nM). nih.gov Replacing the methyl group with a fluorine atom at the 5- or 6-position yielded compounds with even higher activity (GI₅₀ = 7 nM and 6 nM, respectively). nih.gov These results underscore how subtle changes to the indole scaffold, such as the introduction of a fluorine atom, can significantly influence biological outcomes, a principle that drives the use of specific building blocks like this compound in the design of new therapeutic agents.

Table 1: SAR Findings for Indole-Chalcone Analogs This interactive table summarizes the Growth Inhibition (GI₅₀) values for various substituted indole-chalcone derivatives against HCT-116/L cancer cells, as reported in the referenced study. nih.gov

CompoundIndole SubstitutionGI₅₀ (nM)
10 4-Methyl141
11 5-Methyl30
12 6-Methyl24
13 7-Methyl16
14 5-Fluoro7
15 (FC116) 6-Fluoro6

Application in Materials Science Research

The unique electronic properties of the indole ring system also make it an attractive component for advanced materials. The fusion of an aromatic system with a nitrogen-containing heterocycle provides a platform for developing materials with specific optical and electronic characteristics.

In the field of organic electronics, there is a continuous search for novel materials for devices like OLEDs and DSSCs. nih.gov Small organic molecules are crucial components in these technologies, often serving as hole-transporting materials or as part of sensitizing dyes. nih.gov The electron-rich nature of the indole core, modulated by the electron-withdrawing effects of the fluorine atom and carboxylate group in this compound, makes it a candidate for such applications. Its structure could be incorporated into larger conjugated systems designed for efficient charge transport or light absorption, key processes in the functioning of OLEDs and DSSCs.

Conducting polymers are a class of materials that combine the electrical properties of metals with the processing advantages of plastics. Polyindoles are a subset of this class, and their properties can be tuned by modifying the monomer unit. Research has shown that methyl indole-carboxylate oligomers can be synthesized through oxidative polymerization. researchgate.net In this process, polymerization typically occurs at the C(2) and C(3) positions of the indole ring. researchgate.net this compound can serve as a monomer for a novel class of fluorinated polyindoles. The presence of the fluorine atom is expected to modify the electronic properties, solubility, and stability of the resulting polymer, potentially leading to new materials for applications in sensors, electronic coatings, or energy storage.

Role in Mechanistic Studies of Chemical Reactions

The strategic placement of substituents on a core molecular scaffold is a fundamental tactic in the field of physical organic chemistry for elucidating reaction mechanisms. This compound, with its distinct electronic features, serves as an exemplary probe for such investigations. The electron-withdrawing nature of both the 7-fluoro and 6-methoxycarbonyl substituents significantly modulates the electron density of the indole ring system, thereby influencing the rates and pathways of chemical reactions. This allows researchers to gain deeper insights into transition states and reaction intermediates.

The utility of this compound in mechanistic studies is primarily centered on its ability to function as an "electron-poor" indole derivative. In many common reactions of indoles, such as electrophilic aromatic substitution, the indole nucleus acts as a nucleophile. By introducing strong electron-withdrawing groups, the nucleophilicity of the indole is attenuated. Comparing the reactivity of this compound to that of unsubstituted indole or indoles bearing electron-donating groups in a given reaction can provide a wealth of information about the mechanism.

For instance, in a reaction where the indole's nucleophilic attack is the rate-determining step, the rate of reaction with this compound is expected to be significantly slower than that with indole itself. Quantitative analysis of these rate differences, often through the construction of a Hammett plot, allows for the calculation of the reaction constant (ρ), which provides a numerical value for the sensitivity of the reaction to electronic effects. libretexts.org A large positive ρ value would indicate the buildup of negative charge (or reduction of positive charge) in the transition state at the position of substitution, a finding that would be consistent with a nucleophilic attack mechanism.

Conversely, in reactions where the indole ring is subject to nucleophilic attack, or where the stabilization of an anionic intermediate is crucial, the presence of the 7-fluoro and 6-methoxycarbonyl groups would be expected to accelerate the reaction. Such reactions include certain types of dearomatization reactions or conjugate additions to the indole C2-C3 double bond. springernature.com

Detailed mechanistic investigations often employ a series of substrates with systematically varied electronic properties. This compound would be a critical data point in such a series, representing the "electron-deficient" end of the spectrum.

To illustrate the electronic properties of the substituents, the Hammett constants (σ) for groups analogous to those in this compound are presented below. These constants quantify the electron-donating or electron-withdrawing nature of a substituent.

SubstituentHammett Constant (σp)Electronic Effect
-H0.00Neutral Reference
-F+0.06Weakly Electron-Withdrawing
-COOCH3+0.45Strongly Electron-Withdrawing
-OCH3-0.27Strongly Electron-Donating
-CH3-0.17Moderately Electron-Donating

A hypothetical study on a Friedel-Crafts alkylation of various substituted indoles could yield the following type of data, which would be instrumental in confirming the electrophilic substitution mechanism.

Indole DerivativeRelative Reaction RateInterpretation
5-Methoxy-1H-indole58Electron-donating group strongly accelerates the reaction.
5-Methyl-1H-indole15Electron-donating group moderately accelerates the reaction.
1H-Indole1Baseline reactivity.
This compound0.02Strong electron-withdrawing groups significantly decelerate the reaction, consistent with a mechanism where the indole acts as a nucleophile.

Current Research Frontiers and Future Perspectives for Methyl 7 Fluoro 1h Indole 6 Carboxylate

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of polysubstituted indoles, such as Methyl 7-fluoro-1H-indole-6-carboxylate, is a topic of ongoing research aimed at improving efficiency, scalability, and functional group tolerance. nih.govnih.gov While specific methods for the title compound are often proprietary and found within patent literature, general strategies for creating similar structures provide a clear indication of the synthetic routes available.

A common and scalable approach to indole (B1671886) synthesis is the Leimgruber-Batcho indole synthesis. A modified version of this method has been successfully applied to the multi-kilogram scale synthesis of 5-fluoro-6-substituted indoles, highlighting its industrial applicability. Another powerful strategy involves the acs.orgacs.org-sigmatropic rearrangement of N-oxyenamines, which can be generated from readily available nitroarenes. This method is particularly useful for producing N-unprotected indoles bearing an electron-withdrawing group at the C-3 position. nih.govnih.govresearchgate.net

Recent advancements also include transition-metal-catalyzed methods. For instance, a palladium-tBuONO cocatalyzed cycloisomerization of o-allylanilines using oxygen as the terminal oxidant offers a practical and scalable synthesis of functionalized indoles, avoiding hazardous oxidants and high-boiling-point solvents. organic-chemistry.org The development of such green and sustainable protocols is a key focus in modern organic synthesis. nih.gov

Table 1: Comparison of Synthetic Strategies for Functionalized Indoles

Synthetic Strategy Key Features Advantages Potential Challenges
Leimgruber-Batcho Synthesis Utilizes an enamine intermediate derived from a nitrotoluene. Scalable, suitable for industrial production. May require harsh reaction conditions.
acs.orgacs.org-Sigmatropic Rearrangement Involves the rearrangement of N-oxyenamines. nih.govnih.govresearchgate.net Provides access to a wide array of substitution patterns. nih.govnih.gov The synthesis of the starting N-arylhydroxylamines can be challenging.
Transition-Metal Catalysis Employs catalysts like palladium to facilitate cyclization. organic-chemistry.org High efficiency, mild reaction conditions, good functional group tolerance. nih.gov Cost of precious metal catalysts, removal of metal traces from the final product. acs.org

| Reductive Cyclization | Uses reducing agents to cyclize a substituted aniline (B41778) derivative. | Can be a one-pot process from simple starting materials. chemicalbook.com | The choice of reducing agent is critical to avoid over-reduction. |

Exploration of Underexplored Reactivity Pathways and Transformations

The reactivity of the indole core is well-established, with the C3 position being the most nucleophilic, followed by the C2 and N1 positions. nih.govnih.gov However, the presence of a fluorine atom at the C7 position and a methyl carboxylate at the C6 position significantly influences the electronic properties and reactivity of this compound. The electron-withdrawing nature of both the fluorine and the carboxylate group deactivates the benzene (B151609) ring towards electrophilic substitution.

Research into the functionalization of the less reactive C4-C7 positions of the indole ring has gained significant traction. acs.orgrsc.orgresearchgate.netchim.itnih.govresearchgate.net Site-selective C-H functionalization, often guided by a directing group on the indole nitrogen, has emerged as a powerful tool. acs.orgacs.org For instance, a rhodium(I) catalyst has been used for the C7-alkylation of indoles. acs.org While these methods have not been specifically reported for this compound, they offer a blueprint for its potential derivatization.

The C-H bonds on the benzenoid part of the indole are less accessible, and their functionalization remains a challenge. rsc.orgresearchgate.net However, considerable progress has been made in developing methodologies for site-selective C-H functionalization at the C4, C5, C6, and C7 positions using various transition-metal catalysts. rsc.orgresearchgate.net

Integration into Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. acs.orgnih.govrsc.org Indoles are versatile substrates in MCRs for the synthesis of diverse heterocyclic compounds. nih.govrsc.org For example, indoles can participate in one-pot reactions with aldehydes and other components to generate complex pyran- or pyridine-fused systems. nih.gov

While there are no specific reports on the use of this compound in MCRs, its structure suggests potential applications. The N-H bond of the indole could act as a nucleophile, and the electron-deficient benzene ring could potentially participate in reactions with electron-rich species. The development of new MCRs involving functionalized indoles like the title compound is a promising area for future research. arkat-usa.orgrsc.org

Cascade sequences, where multiple bond-forming events occur in a single synthetic operation, are another area of interest. The functional groups present in this compound could be leveraged to design novel cascade reactions, leading to the rapid construction of complex molecular architectures.

Advanced Spectroscopic and Computational Tools for Comprehensive Characterization

The structural elucidation of complex molecules like this compound relies on a combination of advanced spectroscopic and computational methods. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared (IR) spectroscopy are essential for routine characterization.

¹⁹F NMR is particularly valuable for fluorinated compounds, providing sensitive insights into the local electronic environment of the fluorine atom. ossila.com For instance, ¹⁹F NMR has been used to study the binding affinity of 7-fluoroindole (B1333265) to proteins. ossila.com

Computational tools, such as Density Functional Theory (DFT), are increasingly used to predict and understand the spectroscopic properties and reactivity of molecules. nih.govacs.org DFT calculations can provide valuable information on molecular orbital energies, charge distribution, and reaction pathways, complementing experimental data. acs.org For example, theoretical studies on indole and its derivatives have provided accurate descriptions of their valence and core-level spectra. acs.org The fluorescence properties of indole derivatives have also been successfully modeled using TD-DFT methods. mdpi.com

Strategies for Scalable Synthesis and Industrial Applications

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including cost, safety, and environmental impact. For a compound like this compound, which is likely an intermediate in the production of high-value products like pharmaceuticals, developing a scalable and robust synthetic process is crucial.

The modified Leimgruber-Batcho indole synthesis is one example of a scalable process that has been successfully implemented for related compounds. A patent for the industrial preparation of 7-fluoroindole describes a method that includes vacuum distillation and macroporous resin separation to achieve high purity, demonstrating the types of techniques employed in large-scale production. google.com

Future research in this area will likely focus on the development of continuous flow processes, which offer advantages in terms of safety, efficiency, and scalability over traditional batch processes. The use of heterogeneous catalysts that can be easily recovered and reused is also a key strategy for improving the sustainability of industrial syntheses.

Addressing Synthetic Challenges and Enhancing Substrate Scope

Despite the progress in indole synthesis, several challenges remain. The synthesis of highly substituted indoles with specific regiochemistry can be difficult to achieve. For this compound, the introduction of the fluorine and carboxylate groups onto the benzene ring prior to indole formation likely requires a multi-step process.

Enhancing the substrate scope of existing synthetic methods is another important research direction. Many current methods are limited to specific substitution patterns. Developing more general and versatile methods that can tolerate a wide range of functional groups is essential for the synthesis of diverse indole libraries for drug discovery and other applications. nih.govnih.govresearchgate.net

The selective functionalization of the C7 position of the indole ring, particularly in the presence of other substituents, remains a significant challenge. acs.orgnih.govresearchgate.net Overcoming these challenges will require the development of novel catalytic systems and synthetic strategies.

Table 2: List of Mentioned Compounds

Compound Name
This compound
5-fluoro-6-chloro indole
7-fluoroindole
7-bromotryptophan

Q & A

Q. What are the key synthetic routes for Methyl 7-fluoro-1H-indole-6-carboxylate, and how is regioselectivity achieved?

Methodological Answer: The synthesis typically involves fluorination at the 7-position and carboxylation at the 6-position of the indole core. A common approach employs palladium-catalyzed cross-coupling or directed ortho-metalation to introduce fluorine selectively. For example, methyl ester formation may use methanol under acidic conditions or via nucleophilic substitution of a halogenated precursor. Regioselectivity is controlled by steric and electronic factors, with directing groups (e.g., nitro or methoxy) guiding functionalization. Computational modeling (DFT) can predict reactive sites to optimize yields .

Q. Table 1: Synthetic Analogues and Their Key Properties

Compound NameCAS NumberFluorine PositionKey Synthetic StepReference
Methyl 6-fluoro-1H-indole-4-carboxylate1082040-43-46-F, 4-COOCH₃Suzuki coupling, esterification
Methyl 7-fluoro-1H-indole-5-carboxylate256935-98-57-F, 5-COOCH₃Directed metalation, carboxylation

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .
  • Engineering Controls : Conduct reactions in fume hoods with HEPA filters. Avoid drainage contamination .
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services. Neutralize acidic byproducts before disposal .

Q. Table 2: Recommended PPE for Handling

EquipmentStandardApplication Context
Nitrile glovesEN 374 (EU)Skin contact prevention
P95 respiratorNIOSH 42 CFR Part 84Inhalation risk mitigation
Face shieldANSI Z87.1Splash protection

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELXL for refinement:

  • Key Steps :
    • Solve phase problem via direct methods (SHELXD).
    • Refine anisotropic displacement parameters.
    • Validate geometry using CIF checkers (e.g., PLATON).
  • Challenges : Weak scattering from fluorine requires high-resolution data (d-spacing < 1 Å) .

Q. Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environment (δ ~ -110 ppm for aromatic F). ¹H/¹³C NMR confirms ester and indole proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (calc. for C₁₀H₈FNO₂: 210.0564).
  • HPLC-PDA : Purity >97% confirmed via reverse-phase C18 column (λ = 254 nm) .

Advanced Research Questions

Q. How does fluorine substitution at the 7-position influence electronic properties and reactivity?

Methodological Answer: Fluorine’s electronegativity withdraws electron density, reducing indole’s nucleophilicity at adjacent positions. This enhances stability against electrophilic attack but increases susceptibility to SNAr at electron-deficient sites. Comparative studies with non-fluorinated analogs show:

  • Reactivity : Slower alkylation at the 3-position.
  • Electronic Effects : Reduced HOMO energy (-8.2 eV vs. -7.9 eV for non-fluorinated), confirmed by DFT .

Q. What challenges arise in computational modeling of this compound’s interactions?

Methodological Answer:

  • Parameterization : Fluorine’s van der Waals radius (1.47 Å) and partial charges require force field adjustments (e.g., CHARMM36).
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the ester carbonyl, altering tautomerization dynamics. MD simulations must account for explicit solvent models .

Q. How do structural isomers (e.g., 5- vs. 6-carboxylate) differ in bioactivity?

Methodological Answer: Isosteric replacement studies reveal:

  • 6-Carboxylate : Higher solubility (LogP = 1.8 vs. 2.1 for 5-carboxylate) due to reduced steric hindrance.
  • Binding Affinity : 6-carboxylate shows 10-fold higher inhibition of kinase X due to better alignment with ATP-binding pockets .

Q. What are the stability profiles under varying pH and temperature?

Methodological Answer:

  • pH Stability : Hydrolysis occurs at pH >10 (ester cleavage) or pH <2 (indole ring protonation). Store at pH 6–8 in amber vials .
  • Thermal Stability : Decomposition observed >150°C (TGA data). Use cold storage (-20°C) for long-term preservation .

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